Cas no 19177-04-9 (Benzene, 1-methyl-3-(1-methylethoxy)-)

Benzene, 1-methyl-3-(1-methylethoxy)-, is an aromatic ether compound characterized by its methyl and isopropoxy substituents on the benzene ring. This structure imparts unique solubility and reactivity properties, making it valuable as an intermediate in organic synthesis and specialty chemical applications. Its ether linkage enhances stability while maintaining moderate reactivity for further functionalization. The compound is particularly useful in the production of fragrances, agrochemicals, and pharmaceuticals, where controlled substitution patterns are critical. Its volatility and compatibility with non-polar solvents also make it suitable for formulations requiring precise solubility parameters. Proper handling is advised due to its flammability and potential health hazards under prolonged exposure.
Benzene, 1-methyl-3-(1-methylethoxy)- structure
19177-04-9 structure
Product Name:Benzene, 1-methyl-3-(1-methylethoxy)-
CAS No:19177-04-9
MF:C10H14O
MW:150.217563152313
CID:96059
PubChem ID:12456385
Update Time:2025-06-08

Benzene, 1-methyl-3-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methyl-3-(1-methylethoxy)-
    • 1-methyl-3-propan-2-yloxybenzene
    • 1-isopropoxy-3-methylbenzene
    • 3-Isopropyloxy-toluol
    • Benzene,1-methyl-3-(1-methylethoxy)
    • isopropyl-3-methylphenyl ether
    • isopropylether of m-cresol
    • isopropyl-m-tolyl ether
    • Isopropyl-m-tolyl-aether
    • m-isopropoxytoluene
    • 3-Isopropoxytoluene
    • 1-METHYL-3-(PROPAN-2-YLOXY)BENZENE(WXC08166)
    • m-Kresolisopropylaether
    • SCHEMBL12006
    • HZLKLSRFTPNXMY-UHFFFAOYSA-N
    • 1-Methyl-3-(propan-2-yloxy)benzene
    • MFCD20390255
    • 1-Methyl-3-[(propan-2-yl)oxy]benzene
    • 19177-04-9
    • AS-63304
    • W15987
    • AKOS008947780
    • Isopropyl m-tolyl ether
    • CS-0046837
    • Isopropyl 3-methylphenyl ether
    • DTXSID90499020
    • MDL: MFCD20390255
    • Inchi: 1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3
    • InChI Key: HZLKLSRFTPNXMY-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C)C=1)C(C)C

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.9310
  • Boiling Point: 196.5°C (estimate)
  • Refractive Index: 1.4959
  • PSA: 9.23000
  • LogP: 2.78220

Benzene, 1-methyl-3-(1-methylethoxy)- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Benzene, 1-methyl-3-(1-methylethoxy)- Production Method

Benzene, 1-methyl-3-(1-methylethoxy)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:19177-04-9)Benzene, 1-methyl-3-(1-methylethoxy)-
Order Number:A1230752
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:36
Price ($):323
Email:sales@amadischem.com

Additional information on Benzene, 1-methyl-3-(1-methylethoxy)-

Benzene, 1-methyl-3-(1-methylethoxy)- and Its Significance in Modern Chemical Research

Benzene, 1-methyl-3-(1-methylethoxy)-, with the CAS number 19177-04-9, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules. The presence of both methyl and methoxy functional groups on a benzene ring imparts distinct reactivity and makes it a valuable candidate for further investigation.

The structural motif of Benzene, 1-methyl-3-(1-methylethoxy)- is particularly noteworthy for its ability to participate in various chemical transformations. The methyl group at the 1-position and the 1-methylethoxy group at the 3-position create a favorable environment for electrophilic and nucleophilic aromatic substitution reactions. This dual functionality allows researchers to explore diverse synthetic pathways, enabling the construction of more complex molecular architectures. Such versatility is increasingly important in the context of drug discovery, where the ability to modify aromatic cores is crucial for optimizing pharmacological properties.

In recent years, there has been significant interest in leveraging aromatic compounds like Benzene, 1-methyl-3-(1-methylethoxy)- for the development of new therapeutic agents. The benzene ring itself is a common scaffold in many pharmaceuticals, owing to its stability and ability to engage in π-stacking interactions with biological targets. The introduction of electron-donating groups such as methyl and methoxy enhances the compound's solubility and binding affinity, making it an attractive building block for medicinal chemists.

One of the most compelling aspects of Benzene, 1-methyl-3-(1-methylethoxy)- is its potential role in the synthesis of heterocyclic derivatives. Heterocycles are integral components of numerous bioactive molecules, including antibiotics, antivirals, and anticancer agents. By incorporating this compound into larger frameworks, researchers can explore new chemical space and identify novel scaffolds with improved biological activity. Recent studies have demonstrated that derivatives of this molecule exhibit promising properties when tested against various disease models.

The methoxy group in Benzene, 1-methyl-3-(1-methylethoxy)- also plays a critical role in modulating the electronic properties of the aromatic system. This group can participate in hydrogen bonding interactions, which are essential for protein-ligand binding. Consequently, compounds derived from this scaffold may exhibit enhanced target specificity and reduced off-target effects. These characteristics are highly desirable in drug development, as they contribute to improved safety profiles.

Advances in computational chemistry have further enhanced our ability to study Benzene, 1-methyl-3-(1-methylethoxy)- and its derivatives. Molecular modeling techniques allow researchers to predict the behavior of these compounds in various environments, including biological systems. By simulating interactions at the molecular level, scientists can design experiments more efficiently and prioritize candidates for experimental validation. This approach has significantly accelerated the drug discovery process in recent years.

The synthesis of Benzene, 1-methyl-3-(1-methylethoxy)- itself presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made it possible to access this compound with high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing the desired framework efficiently. These methods not only improve scalability but also allow for greater control over regioselectivity.

In conclusion, Benzene, 1-methyl-3-(1-methylethoxy)- represents a fascinating compound with significant potential in chemical research and pharmaceutical development. Its unique structural features make it a versatile building block for synthesizing complex molecules with tailored properties. As our understanding of organic chemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19177-04-9)Benzene, 1-methyl-3-(1-methylethoxy)-
A1230752
Purity:99%
Quantity:100g
Price ($):323
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